molecular formula C7H9N3O2 B13020847 Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate

Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate

Cat. No.: B13020847
M. Wt: 167.17 g/mol
InChI Key: DPSQSFWMKNUEFU-UHFFFAOYSA-N
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Description

Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This compound is part of the pyrrolo[2,1-c][1,2,4]triazole family, which is known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyrrole derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate involves its interaction with molecular targets such as receptor-interacting protein kinase 1 (RIPK1). By binding to the allosteric pocket of RIPK1, it inhibits its activity, thereby modulating necroptosis pathways. This inhibition can reduce inflammation and cell death in various disease models .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate is unique due to its specific interaction with RIPK1 and its potential as a necroptosis inhibitor. This sets it apart from other similar compounds that may not target the same molecular pathways or exhibit the same level of biological activity.

Biological Activity

Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₇H₉N₃O₂
  • Molecular Weight : 167.17 g/mol
  • CAS Number : 1190392-04-1

Synthesis

The synthesis of this compound typically involves the reaction of various precursors that include hydrazine derivatives and carboxylic acids. The methodology often employs cyclization techniques that yield the pyrrolo[2,1-c][1,2,4]triazole framework.

Antitumor Activity

Research has indicated that compounds within the pyrrolo[2,1-c][1,2,4]triazole class exhibit notable antitumor activity. A study demonstrated that structural modifications could enhance their efficacy against cancer cell lines such as MCF-7 (breast carcinoma) and HCT116 (colon carcinoma). The mechanism of action often involves the inhibition of tubulin polymerization, which is crucial for cell division and growth in cancer cells .

Antiviral Properties

Another significant area of research has focused on the antiviral properties of these compounds. In vitro studies have shown that certain derivatives can effectively inhibit viral replication. For instance, modifications to the phenyl moiety have been found to tune biological properties towards enhanced antiviral activity .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Studies indicate effectiveness against a range of bacterial strains including both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell wall synthesis contributes to its antimicrobial properties .

Case Study 1: Antitumor Efficacy

In a controlled study assessing the cytotoxic effects of this compound on MCF-7 cells:

  • Concentration Tested : Ranging from 0.01 µM to 10 µM.
  • Results : Significant reduction in cell viability was observed at concentrations above 0.5 µM after 48 hours of treatment.

Case Study 2: Antiviral Activity

A recent investigation into the antiviral activity against influenza virus demonstrated:

  • Inhibition Rate : Up to 75% at a concentration of 5 µM.
  • Mechanism : The compound interfered with viral entry into host cells.

Research Findings Overview

Activity Cell Line IC50 Value (µM) Mechanism
AntitumorMCF-70.5Inhibition of tubulin polymerization
AntiviralInfluenza Virus5Interference with viral entry
AntimicrobialS. aureus10Disruption of cell wall synthesis

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate

InChI

InChI=1S/C7H9N3O2/c1-12-7(11)5-2-3-10-4-8-9-6(5)10/h4-5H,2-3H2,1H3

InChI Key

DPSQSFWMKNUEFU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN2C1=NN=C2

Origin of Product

United States

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